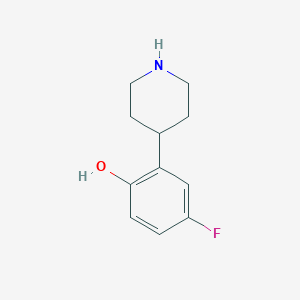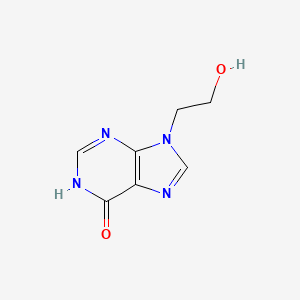
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one: is a purine derivative that plays a significant role in various biochemical processes It is structurally related to hypoxanthine, a naturally occurring purine base found in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one typically involves the modification of hypoxanthine. One common method includes the alkylation of hypoxanthine with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group at the 9-position . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group, altering the compound’s properties.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
- Oxidation of the hydroxyethyl group can yield 9-(2-oxoethyl)hypoxanthine or 9-(2-carboxyethyl)hypoxanthine.
- Reduction can produce 9-ethylhypoxanthine.
- Substitution reactions can introduce various functional groups, leading to a range of derivatives.
Applications De Recherche Scientifique
Chemistry: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one is used as a precursor in the synthesis of other purine derivatives. It serves as a building block in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is used to study purine metabolism and its role in cellular processes. It is also utilized in the development of biosensors for detecting hypoxanthine levels in biological samples .
Medicine: The compound has potential therapeutic applications due to its involvement in purine metabolism. It is being investigated for its role in treating conditions related to purine metabolism disorders.
Industry: In the food industry, this compound is used as an indicator of meat freshness. Its presence and concentration can help determine the quality and safety of meat products .
Mécanisme D'action
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one exerts its effects through its involvement in purine metabolism. It acts as an intermediate in the salvage pathway of purine metabolism, where it is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This pathway is crucial for the recycling of purines and the synthesis of nucleotides, which are essential for DNA and RNA production.
Comparaison Avec Des Composés Similaires
Hypoxanthine: A naturally occurring purine base involved in nucleic acid metabolism.
Xanthine: Another purine derivative that is a precursor to uric acid.
Guanine: A purine base found in DNA and RNA.
Uniqueness: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one is unique due to the presence of the hydroxyethyl group at the 9-position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other purine derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
22247-81-0 |
|---|---|
Formule moléculaire |
C7H8N4O2 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
9-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13) |
Clé InChI |
ABRQSAMTUHCYEW-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Propylthiazolo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B8800400.png)
![Ethyl 2-(benzylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8800417.png)
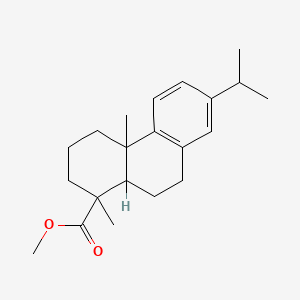
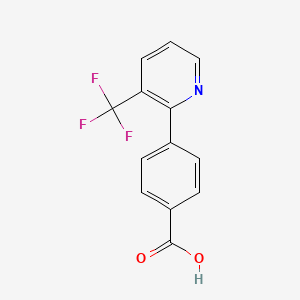
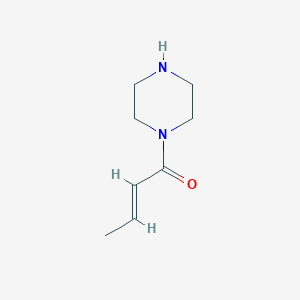

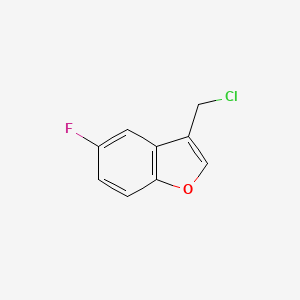
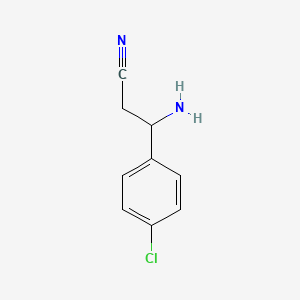
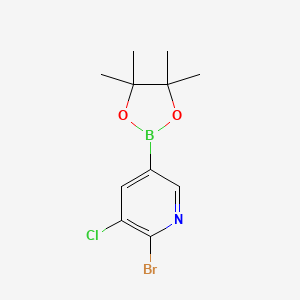
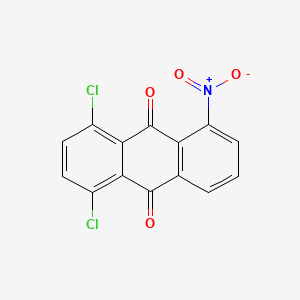
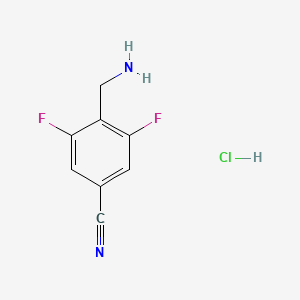
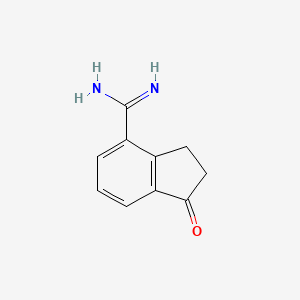
![(S)-1,2,3,3A-Tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B8800502.png)
